molecular formula C19H14ClN3O2S B2773789 (Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide CAS No. 865182-75-8

(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide

Cat. No. B2773789
CAS RN: 865182-75-8
M. Wt: 383.85
InChI Key: HXYWLFLLMJLKQJ-QOCHGBHMSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis process .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reactions, as well as the products formed .


Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity) .

Scientific Research Applications

Plant Chemical Defense Mechanisms

While not directly related to the compound, it’s interesting to note a study on plant chemical defense mechanisms. Researchers found that certain terpenoid biosynthesis-related cytochrome P450 enzymes in wild tobacco (Nicotiana attenuata) led to severe autotoxicity due to uncontrolled hydroxylation of terpenoid derivatives, inhibiting lipid biosynthesis. Additionally, these terpenoids defended against herbivores by inhibiting their lipid biosynthesis. This mutual interaction sheds light on how plants address toxic chemical defense challenges .

PTP1B Inhibition and Anti-Hyperglycemic Efficacy

In a different context, a synthesized compound—3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid—displayed good inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) (IC50 = 11.17 μM). It also exhibited anti-hyperglycemic efficacy in streptozotocin-induced diabetic rats .

Mechanism of Action

If the compound is a drug or an enzyme, this would involve studying how the compound interacts with its target to produce its effect .

Safety and Hazards

This involves looking at the compound’s toxicity, flammability, and other hazards. It also includes looking at how to handle and store the compound safely .

Future Directions

This involves looking at the current state of research on the compound and where future research might be headed. It could include potential applications of the compound, or new methods of synthesizing it .

properties

IUPAC Name

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2S/c1-3-10-23-16-9-8-15(21-12(2)24)11-17(16)26-19(23)22-18(25)13-4-6-14(20)7-5-13/h1,4-9,11H,10H2,2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYWLFLLMJLKQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)Cl)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide

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